

A Researcher's Guide to Vanillyl Alcohol: A Comparative Analysis of Supplier Quality

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Vanillyl alcohol	
Cat. No.:	B149863	Get Quote

For researchers, scientists, and drug development professionals, the purity and consistency of reagents are paramount. **Vanillyl alcohol**, a versatile phenolic compound with applications ranging from flavor and fragrance to neuroprotective and anti-inflammatory research, is no exception. This guide provides a comparative analysis of **vanillyl alcohol** from various suppliers, supported by standardized experimental protocols to empower researchers to make informed purchasing decisions.

Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) is a naturally occurring compound found in sources like vanilla beans.[1] Its biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties, have made it a compound of interest in drug development and life sciences research.[2][3] Studies have shown its potential in mitigating oxidative stress and modulating apoptotic pathways, making the quality of the supplied compound critical for reproducible experimental outcomes.[1][4]

Comparative Analysis of Supplier Specifications

To ensure the selection of high-quality **vanillyl alcohol**, a thorough comparison of supplier-provided data is essential. The following table summarizes the publicly available information from several major chemical suppliers. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) for the most accurate and up-to-date information.

Supplier	Catalog Number	Purity Specification	Analytical Methods Provided	Additional Information
APExBIO	B5309	99.42%	HPLC, NMR	Certificate of Analysis available.[4]
Selleck Chemicals	S3859	99.75%	NMR & HPLC	Certificate of Analysis available.[5]
Sigma-Aldrich	W373702	≥98% (GC)	Gas Chromatography	Food Grade (FG), Kosher.[6]
TargetMol	T2860	98.42%	HPLC, HNMR, LCMS	Certificate of Analysis available.[4]
MOLNOVA	M14667	98%	HPLC, NMR	States "Consistent with structure" for NMR.[7]
INDOFINE Chemical Company, Inc.	01-1523	>98%	-	-
ChemScene	CS-0018572	≥98%	-	-
HUILIN BIO	-	≥98% (HPLC/GC)	HPLC/GC	-
Parchem	-	98.00 to 100.00 %	-	FEMA# 3737
Simson Pharma Limited	-	-	Certificate of Analysis	Accompanied by CoA.

Standardized Experimental Protocols for In-House **Quality Assessment**

To independently verify the quality and performance of vanilly lalcohol from different suppliers, the following standardized protocols are provided.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of vanillyl **alcohol** purity.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be:
 - 0-20 min: 5% to 50% acetonitrile
 - 20-22 min: 50% to 100% acetonitrile
 - 22-24 min: Hold at 100% acetonitrile
 - 24-26 min: 100% to 5% acetonitrile
 - 26-31 min: Hold at 5% acetonitrile[8]
- Flow Rate: 0.8 mL/min.[8]
- Detection Wavelength: 280 nm.[8]
- Sample Preparation: Accurately weigh and dissolve the vanillyl alcohol standard and samples from different suppliers in the mobile phase to a final concentration of 1 mg/mL.

 Analysis: Inject equal volumes of the standard and sample solutions. Purity is calculated based on the area percentage of the principal peak relative to the total peak area in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

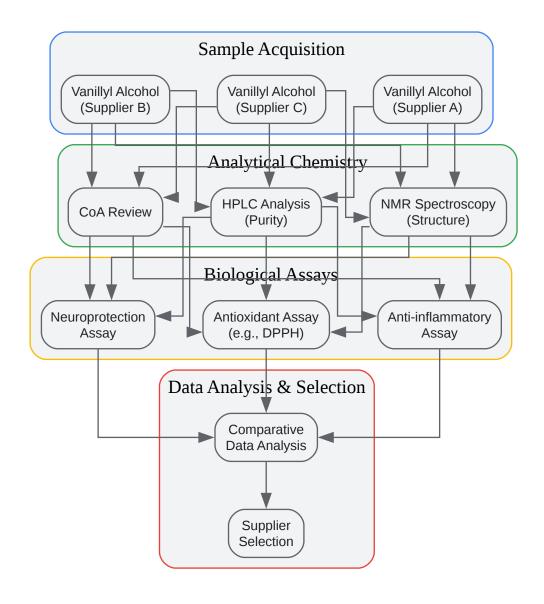
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of **vanillyl alcohol** and identifying any organic impurities.

Methodology:

- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
- Sample Preparation: Dissolve approximately 5-10 mg of vanillyl alcohol in 0.5-0.7 mL of the deuterated solvent.
- Analysis: Acquire the ¹H NMR spectrum. The expected chemical shifts for vanillyl alcohol are approximately:
 - Aromatic protons: ~6.7-6.9 ppm
 - Hydroxymethyl protons (-CH₂OH): ~4.4 ppm
 - Methoxy protons (-OCH₃): ~3.8 ppm
 - Phenolic hydroxyl proton (-OH): ~8.8 ppm (variable, may exchange with water)
 - Alcoholic hydroxyl proton (-CH₂OH): ~5.0 ppm (variable, may exchange with water)
 Compare the obtained spectra with a reference spectrum and look for any unexpected signals that may indicate impurities.

Assessment of Biological Activity: Antioxidant Potential using DPPH Assay

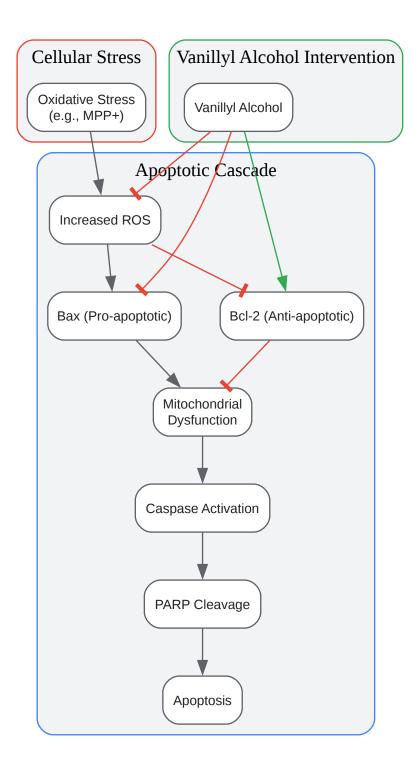
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.


Methodology:

- Reagents: DPPH solution in methanol, vanillyl alcohol samples, and a positive control (e.g., ascorbic acid).
- Procedure:
 - Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
 - Prepare serial dilutions of vanillyl alcohol from different suppliers and the positive control in methanol.
 - In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the sample or control solutions.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
- Analysis: The percentage of radical scavenging activity is calculated using the formula:
 (Abs_control Abs_sample) / Abs_control * 100. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined to compare the antioxidant potency of samples from different suppliers.

Visualizing the Biological Context of Vanillyl Alcohol

To better understand the experimental relevance of using high-purity **vanillyl alcohol**, the following diagrams illustrate a general workflow for quality assessment and a key signaling pathway influenced by this compound.



Click to download full resolution via product page

Experimental workflow for comparative analysis.

Vanillyl alcohol has been shown to exert neuroprotective effects by mitigating oxidative stress and inhibiting apoptosis.[1] One of the key pathways involves its ability to reduce reactive oxygen species (ROS) and modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Click to download full resolution via product page

Vanillyl alcohol's role in apoptosis.

By providing standardized protocols and a framework for comparison, this guide aims to equip researchers with the tools necessary to select the most appropriate source of **vanillyl alcohol**

for their specific research needs, ultimately contributing to more robust and reliable scientific findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. greenfield.com [greenfield.com]
- 4. Vanillyl Alcohol | Apoptosis | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Vanillyl alcohol | 498-00-0 [chemicalbook.com]
- 7. molnova.com [molnova.com]
- 8. Coculture engineering for efficient production of vanillyl alcohol in Escherichia coli PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Researcher's Guide to Vanillyl Alcohol: A Comparative Analysis of Supplier Quality]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149863#comparative-analysis-of-vanillyl-alcohol-from-different-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com